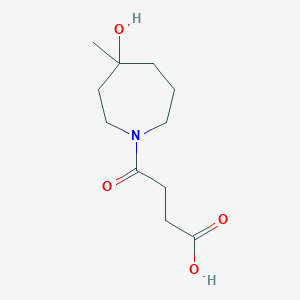
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one is a chemical compound commonly known as tricaine. It is a local anesthetic that has been widely used in scientific research for its ability to immobilize aquatic organisms. Tricaine is a potent anesthetic agent that is effective in inducing anesthesia in a variety of aquatic organisms, including fish, amphibians, and invertebrates.
Mecanismo De Acción
Tricaine acts by blocking sodium ion channels in the cell membrane, which prevents the generation and propagation of action potentials. This leads to the loss of sensation and muscle function in the affected organism. Tricaine is a reversible anesthetic, meaning that its effects are temporary and can be reversed by removing the drug from the organism.
Biochemical and Physiological Effects:
Tricaine has been shown to have a number of biochemical and physiological effects on aquatic organisms. It has been shown to affect the activity of ion channels, enzymes, and neurotransmitters. Tricaine has also been shown to affect the metabolism of glucose and amino acids in fish. In addition, tricaine has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricaine has several advantages for use in lab experiments. It is a potent anesthetic that is effective in inducing anesthesia in a variety of aquatic organisms. Tricaine is also relatively easy to use and has a rapid onset of action. However, tricaine has some limitations. It can be toxic to some species of fish, and its effects can be influenced by factors such as water temperature and pH. In addition, tricaine can interfere with some physiological processes, such as respiration and heart rate.
Direcciones Futuras
There are several future directions for research on tricaine. One area of research is the development of new anesthetic agents that are more effective and less toxic than tricaine. Another area of research is the study of the long-term effects of tricaine on aquatic organisms, including its effects on growth, reproduction, and behavior. Finally, there is a need for further research on the mechanisms of action of tricaine, including its effects on ion channels and neurotransmitters.
Métodos De Síntesis
Tricaine can be synthesized by reacting 4-aminobutanol with 2,2,2-trifluoroethanol and then reacting the resulting intermediate with 4-methylazepan-1-one. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Tricaine has been widely used in scientific research for its ability to immobilize aquatic organisms. It is commonly used in the study of fish physiology, behavior, and genetics. Tricaine is also used in the aquaculture industry to anesthetize fish during handling and transportation. In addition, tricaine has been used in the study of the nervous system and muscle physiology.
Propiedades
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(18)4-2-6-16(7-5-11)10(17)3-8-19-9-12(13,14)15/h18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDCZLTGUESRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCOCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)






